

N-(2-Azidoacetyl)succinimide CAS number

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Compound of Interest

Compound Name: *N*-(2-Azidoacetyl)succinimide

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An In-Depth Technical Guide to **N-(2-Azidoacetyl)succinimide**: A Core Reagent for Bioconjugation and Click Chemistry

Abstract

This technical guide provides a comprehensive overview of **N-(2-Azidoacetyl)succinimide**, a pivotal heterobifunctional crosslinker in modern biochemical and pharmaceutical research. We will delve into its fundamental chemical properties, synthesis, and mechanism of action. The primary focus will be on its application in the site-specific modification of biomolecules, particularly the acylation of primary amines, and its subsequent utility as a bioorthogonal handle for "click chemistry." This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for creating complex bioconjugates, from fluorescently labeled proteins to sophisticated antibody-drug conjugates (ADCs).

Introduction: The Convergence of Amine Reactivity and Bioorthogonal Chemistry

The field of bioconjugation has revolutionized our ability to study and manipulate biological systems. By covalently linking different molecular entities, we can create novel constructs with tailored functions for therapeutic, diagnostic, and research applications.[1] **N-(2-**

Azidoacetyl)succinimide, also known as 2-Azidoacetic acid N-hydroxysuccinimide ester, has emerged as a cornerstone reagent in this field. It elegantly bridges two powerful chemical strategies: the selective modification of primary amines on biomolecules and the highly efficient and specific "click chemistry" ligation.^{[2][3]}

The molecule itself is comprised of two key functional moieties:

- **N-Hydroxysuccinimide (NHS) Ester:** This activated ester is highly reactive towards primary amines, such as the ϵ -amino group of lysine residues and the N-terminus of proteins, forming stable amide bonds under mild conditions.^{[3][4]}
- **Azido Group (-N₃):** The azide serves as a bioorthogonal handle. It is metabolically stable and chemically inert within biological systems but can undergo highly specific and efficient cycloaddition reactions with alkynes, a cornerstone of "click chemistry".^{[2][5]}

This dual functionality allows for a powerful two-step labeling strategy, making it a preferred choice for professionals in medicinal chemistry and molecular biology.^[2]

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of **N-(2-Azidoacetyl)succinimide** is crucial for its effective use and storage.

| Property | Data | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | 2,5-Dioxopyrrolidin-1-yl 2-azidoacetate | [6] |
| Synonyms | Succinimidyl 2-azidoacetate, Azidoacetic acid NHS ester | [6] |
| CAS Number | 1897377-57-9 or 824426-32-6 | [6][7] |
| Molecular Formula | C ₆ H ₆ N ₄ O ₃ | [7] |
| Molecular Weight | 182.14 g/mol | [7] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in aprotic polar solvents (e.g., DMSO, DMF) | [3][8] |
| Storage | Store at -20°C with desiccant. Moisture-sensitive. | [8] |

Note on CAS Number Discrepancy: It is important for researchers to be aware that two different CAS numbers, 1897377-57-9 and 824426-32-6, are often associated with this compound.[6][7] While both refer to the same fundamental structure, this may be due to different suppliers or registration databases. It is advisable to verify the identity of the compound through its chemical name, structure, and analytical data (e.g., NMR, MS) provided by the supplier.

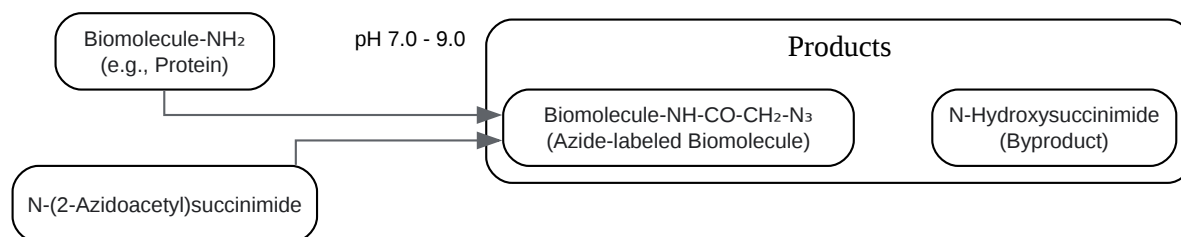
Mechanism of Action: A Tale of Two Reactions

The utility of **N-(2-Azidoacetyl)succinimide** is rooted in a sequential, two-stage reaction pathway.

Stage 1: Amine Acylation

The first step involves the covalent modification of a biomolecule containing primary amines. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

This reaction is highly pH-dependent. At a neutral or slightly basic pH (optimally 7.0-9.0), the primary amines are deprotonated and thus sufficiently nucleophilic to attack the NHS ester.[3] [6] Below this pH range, the amines are protonated ($-\text{NH}_3^+$) and non-reactive. At a pH above 9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[3]



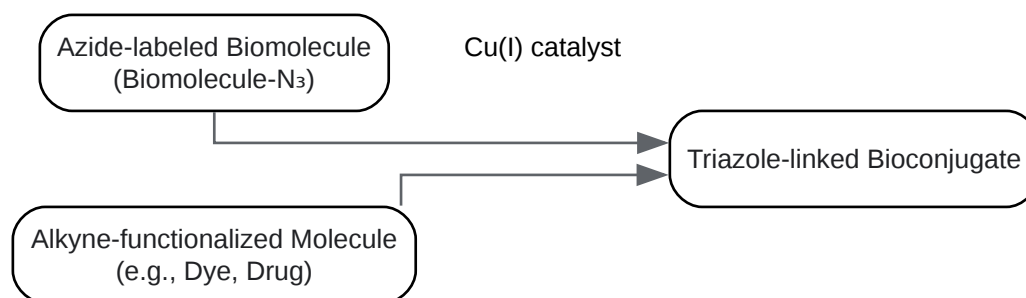
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Caption: Amine acylation reaction workflow.

Stage 2: Bioorthogonal "Click Chemistry" Ligation

Once the biomolecule is tagged with the azide group, it can be further modified using "click chemistry." The most common reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide-labeled biomolecule is reacted with a molecule containing a terminal alkyne in the presence of a copper(I) catalyst. This forms a highly stable triazole linkage.[5][9]

The high specificity and efficiency of this reaction allow for the conjugation of a wide array of molecules, such as fluorescent dyes, biotin, or therapeutic agents, to the azide-labeled biomolecule with minimal side reactions.[9]



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Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocols: A Practical Guide

The following is a generalized protocol for the labeling of a protein with **N-(2-Azidoacetyl)succinimide**. This protocol should be optimized for the specific protein and application.

Materials Required

- Protein to be labeled (in an amine-free buffer)
- **N-(2-Azidoacetyl)succinimide**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[3]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Purification system (e.g., size-exclusion chromatography, dialysis)

Step-by-Step Methodology

- Prepare the Protein Solution:
 - Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[8]
 - Ensure the buffer is free of primary amines (e.g., Tris, glycine) as these will compete with the labeling reaction.[8]
- Prepare the **N-(2-Azidoacetyl)succinimide** Stock Solution:
 - The NHS ester is moisture-sensitive and should be equilibrated to room temperature before opening.[8]

- Immediately before use, dissolve the **N-(2-Azidoacetyl)succinimide** in anhydrous DMSO or DMF to a concentration of 10 mM.[8] Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[8]
- Perform the Labeling Reaction:
 - Calculate the required volume of the **N-(2-Azidoacetyl)succinimide** stock solution to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[8]
 - While gently vortexing, add the NHS ester solution to the protein solution.
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9] Protect from light if subsequent steps involve light-sensitive molecules.
- Quench the Reaction:
 - Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
 - Incubate for an additional 15-30 minutes at room temperature.
- Purify the Azide-Labeled Protein:
 - Remove the excess labeling reagent and byproducts (e.g., N-hydroxysuccinimide) by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin desalting columns.[10]

The purified azide-labeled protein is now ready for downstream applications, such as click chemistry ligation.

Applications in Research and Drug Development

The versatility of **N-(2-Azidoacetyl)succinimide** has led to its widespread adoption in various fields:

- Fluorescent Labeling of Proteins: For tracking and imaging proteins in cells and tissues.
- Immobilization of Proteins: For creating biosensors and affinity chromatography matrices.

- Antibody-Drug Conjugates (ADCs): A powerful class of cancer therapeutics where a cytotoxic drug is linked to an antibody that targets cancer cells.[1]
- PROTACs (PROteolysis TArgeting Chimeras): Bifunctional molecules that induce the degradation of specific proteins.
- Peptide and Nucleic Acid Modification: For studying their structure and function.[2]

Troubleshooting and Key Considerations

| Issue | Possible Cause(s) | Recommended Solution(s) |
|---------------------------|---|--|
| Low Labeling Efficiency | - Presence of primary amines in the buffer- Hydrolysis of the NHS ester- Incorrect reaction pH- Insufficient molar excess of the labeling reagent | - Exchange protein into an amine-free buffer- Prepare fresh NHS ester stock solution- Ensure the reaction pH is between 8.0 and 8.5- Increase the molar excess of the labeling reagent |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF)- Protein is not stable under the reaction conditions | - Keep the volume of the organic solvent below 10% of the total reaction volume- Perform the reaction at a lower temperature (e.g., 4°C) |
| Low Click Chemistry Yield | - Inefficient copper catalyst (for CuAAC)- Degradation of the azide or alkyne group | - Use a copper-chelating ligand like THPTA- Ensure proper storage and handling of reagents |

Conclusion

N-(2-Azidoacetyl)succinimide is a powerful and versatile tool for the chemical modification of biomolecules. Its ability to combine the robust and well-characterized chemistry of NHS esters with the high specificity and efficiency of click chemistry provides researchers with a straightforward and effective method for creating complex bioconjugates. By understanding the principles behind its reactivity and following established protocols, scientists can successfully

leverage this reagent to advance their research in a wide range of applications, from fundamental biology to the development of next-generation therapeutics.

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